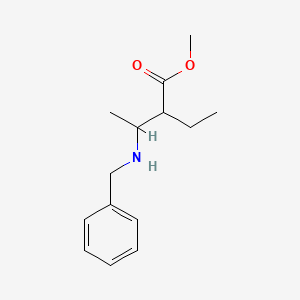
Methyl 3-(benzylamino)-2-ethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzylamino)-2-ethylbutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylamino)-2-ethylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to an α,β-unsaturated ester. This reaction can be promoted by catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwaves to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of efficient catalysts.
化学反応の分析
Types of Reactions: Methyl 3-(benzylamino)-2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-(benzylamino)-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
作用機序
The mechanism of action of Methyl 3-(benzylamino)-2-ethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group may play a role in binding to specific sites on proteins or other biomolecules, influencing their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Ethyl 3-(benzylamino)-3-methylbutanoate: Similar structure with an ethyl ester group.
Methyl benzoate: Contains a benzyl group but lacks the amino and butanoate components.
Methyl 3-(2-benzylmethylamino)ethylbenzoate: A related compound with a different substitution pattern on the benzylamino group.
Uniqueness: Methyl 3-(benzylamino)-2-ethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
methyl 3-(benzylamino)-2-ethylbutanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-13(14(16)17-3)11(2)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3 |
InChIキー |
JBLBMKICPASYOK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)NCC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)
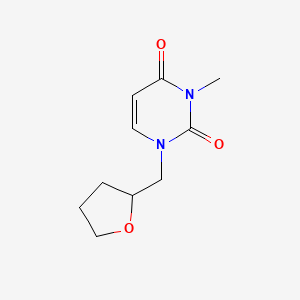

![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
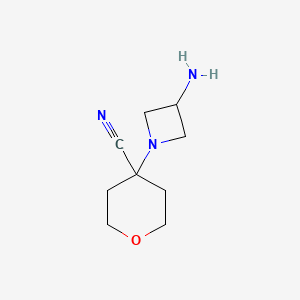
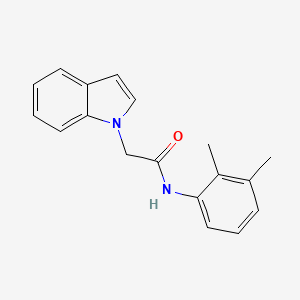
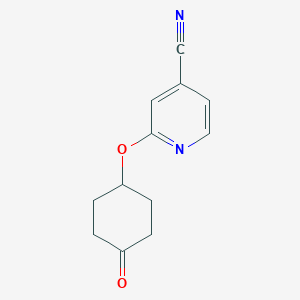
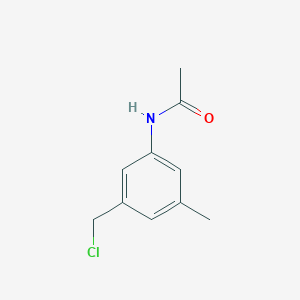
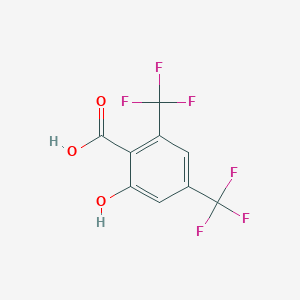


![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
